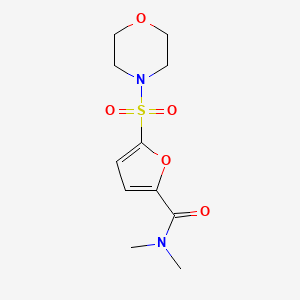![molecular formula C20H27N5O B6578758 3-(propan-2-yl)-1-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)urea CAS No. 1172497-99-2](/img/structure/B6578758.png)
3-(propan-2-yl)-1-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Propan-2-yl)-1-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)urea, also known as P2PMPU, is a small molecule that has been studied extensively in recent years due to its interesting properties. It has been found to have a wide range of applications in many different fields, including scientific research, drug discovery, and biochemistry.
作用机制
The exact mechanism of action of 3-(propan-2-yl)-1-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)urea is not entirely clear. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. This inhibition of the enzyme can lead to a decrease in the production of certain prostaglandins, which can have a variety of effects on the body.
Biochemical and Physiological Effects
3-(propan-2-yl)-1-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)urea has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, antinociceptive, and analgesic effects, as well as anti-cancer effects. It has also been found to have anti-oxidant effects, which may be beneficial in certain conditions.
实验室实验的优点和局限性
3-(propan-2-yl)-1-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)urea has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize, which makes it a convenient reagent for various experiments. However, it is also relatively unstable, which can limit its use in some experiments. Additionally, it is not approved for human use, which can limit its use in certain experiments.
未来方向
Despite its wide range of applications, there is still much that is unknown about 3-(propan-2-yl)-1-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)urea. One potential future direction for this molecule is to further explore its potential as an inhibitor of enzymes. Additionally, further research could be done to explore its potential as an anti-cancer agent, as well as its potential as an anti-oxidant. Additionally, further research could be done to explore its potential as a tool in molecular biology and biochemistry. Finally, further research could be done to explore its potential as a therapeutic agent.
合成方法
3-(propan-2-yl)-1-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)urea can be synthesized in several different ways. The most common method is by reacting a pyridine-2-carboxaldehyde with a 4-methylpiperazine in an aqueous solution. This reaction is typically carried out in an acidic medium, such as hydrochloric acid, and is typically heated to a temperature of approximately 80°C. The reaction yields the desired product, 3-(propan-2-yl)-1-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)urea, in a moderate yield.
科学研究应用
3-(propan-2-yl)-1-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)urea has been found to have a wide range of applications in scientific research. It has been used as a reagent in various organic reactions, such as the synthesis of other small molecules and the synthesis of polymers. It has also been used as a tool in biochemistry and molecular biology, as it can be used to study the structure and function of proteins and other biomolecules.
属性
IUPAC Name |
1-propan-2-yl-3-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c1-16(2)22-20(26)23-18-8-6-17(7-9-18)15-24-11-13-25(14-12-24)19-5-3-4-10-21-19/h3-10,16H,11-15H2,1-2H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAMQIFIBYWIRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-3-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-fluorophenoxy)-1-{4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}propan-1-one](/img/structure/B6578687.png)
![N-(2-chlorophenyl)-2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6578691.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetamide](/img/structure/B6578701.png)
![N-(3-chlorophenyl)-2-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}oxy)acetamide](/img/structure/B6578708.png)
![2-({5-[2-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B6578711.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(4-methylpiperazin-1-yl)sulfonyl]furan-2-carboxamide](/img/structure/B6578733.png)
![5-[(4-methylpiperazin-1-yl)sulfonyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B6578735.png)
![4-(1H-imidazol-1-yl)-2-methyl-6-[4-(3-methylbenzenesulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B6578748.png)
![N-(2H-1,3-benzodioxol-5-yl)-4-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B6578751.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B6578762.png)
![3-[2-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B6578767.png)

